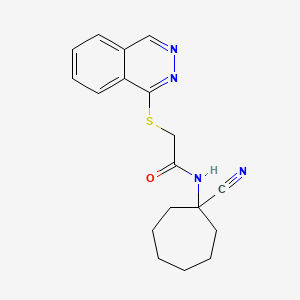
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide
描述
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a cyanocycloheptyl group, a phthalazinylsulfanyl moiety, and an acetamide linkage, which could contribute to its unique chemical properties and biological activities.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-phthalazin-1-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-13-18(9-5-1-2-6-10-18)21-16(23)12-24-17-15-8-4-3-7-14(15)11-20-22-17/h3-4,7-8,11H,1-2,5-6,9-10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSYCUYDCASVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NN=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide likely involves multiple steps, including the formation of the cyanocycloheptyl group, the introduction of the phthalazinylsulfanyl moiety, and the final acetamide linkage. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up laboratory procedures to larger reactors, ensuring consistent quality and yield. This may include continuous flow synthesis, automated reaction monitoring, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Reducing functional groups to simpler forms.
Substitution: Replacing specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学研究应用
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide could have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds might include other phthalazinyl derivatives, cyanocycloalkyl compounds, or acetamide-based molecules. Examples could be:
- N-(1-cyanocyclohexyl)-2-(phthalazin-1-ylsulfanyl)acetamide
- N-(1-cyanocyclooctyl)-2-(phthalazin-1-ylsulfanyl)acetamide
Uniqueness
N-(1-cyanocycloheptyl)-2-(phthalazin-1-ylsulfanyl)acetamide’s uniqueness could stem from its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
For precise and detailed information, consulting scientific literature, patents, and specialized databases would be necessary.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


